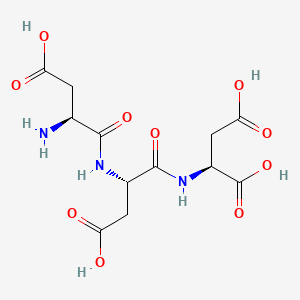

H-Asp-Asp-Asp-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSHHQXIWLGVDD-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Research Applications and Principles

Integration with Novel Nanotechnology Platforms

The inherent biocompatibility, biodegradability, and functionalizability of peptides make them ideal candidates for integration with advanced nanotechnology platforms. H-Asp-Asp-Asp-OH could serve as a building block or functionalizing agent for:

Targeted Drug Delivery Systems: Conjugating this compound to nanoparticles or liposomes could enhance their targeting specificity, particularly to bone tissue, or improve their solubility and cellular uptake researchgate.netmdpi.commdpi.com.

Biosensors: Immobilizing this compound onto sensor surfaces could enable the detection of specific metal ions or biomolecules through changes in binding affinity or electrical signals mdpi.commdpi.com.

Biomaterials: Incorporating this compound into hydrogels or scaffolds could impart specific mechanical properties, controlled release capabilities, or enhanced cell adhesion, especially in bone tissue engineering applications frontiersin.orgdovepress.com. DNA nanotechnology offers precise control over the arrangement of peptides within nanostructures, enabling the creation of complex functional materials rsc.org.

Control over Calcium Carbonate Polymorphs and Morphology

Mechanisms of Organic-Inorganic Interface Interaction

Deeper Elucidation of Complex Molecular Recognition Events

While the general ability of acidic peptides to engage in molecular recognition is established, the specific mechanisms and affinities of this compound for various targets remain largely unexplored. Future research could focus on:

Quantitative Binding Studies: Investigating the binding affinities and selectivities of this compound for specific metal ions, proteins, or cell surface receptors using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) nih.govrsc.orgrsc.org.

Conformational Analysis: Understanding how the tripeptide adopts specific conformations in solution and upon binding to targets, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography iucr.org.

Computational Modeling: Utilizing molecular dynamics simulations to predict and analyze the interaction pathways and binding modes of this compound with potential targets rsc.orgtrinity.edu.

Exploration of Engineered this compound Variants for Specific Applications

The field of peptide engineering offers opportunities to modify the sequence or structure of this compound to enhance its properties or tailor it for specific applications. This could involve:

Sequence Modification: Introducing other amino acids or non-natural amino acids to alter its chelating strength, binding specificity, or stability nih.govdrugtargetreview.comnews-medical.netnih.gov. For example, combining Asp residues with histidine or cysteine could create peptides with broader or stronger metal-binding capabilities tmrjournals.comrsc.org.

Peptidomimetics: Developing synthetic analogues that mimic the structure and function of this compound but possess improved stability against enzymatic degradation or enhanced pharmacokinetic profiles acs.org.

Cyclization or Polymerization: Creating cyclic variants or controlled polymerization of this compound to develop novel materials with unique self-assembly properties or enhanced stability dovepress.comresearchgate.neteuropa.eu.

By pursuing these research avenues, the potential applications of this compound in areas ranging from advanced biomaterials and targeted therapeutics to sensitive biosensing and environmental remediation can be significantly expanded.

Q & A

Basic: What experimental methods are recommended for synthesizing H-Asp-Asp-Asp-OH with high purity?

Answer:

Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing this compound, leveraging Fmoc- or Boc-chemistry for sequential coupling of aspartic acid residues. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification . Characterization via electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) (e.g., H and C) confirms molecular weight (363.277 g/mol) and stereochemical integrity, particularly the three defined stereocenters (R-configuration for all aspartic acid residues) .

Basic: How should researchers optimize protocols for characterizing the stability of this compound under varying pH conditions?

Answer:

Stability studies should employ:

- pH titration assays : Measure solubility changes using the calculated LogP (-1.725) and polar surface area (233.42 Ų) to predict hydrophilicity and ionization states .

- Circular dichroism (CD) spectroscopy : Monitor conformational shifts in aqueous buffers (pH 2–12) to identify pH-dependent aggregation or degradation.

- High-resolution mass spectrometry (HRMS) : Detect hydrolytic cleavage products (e.g., free aspartic acid or dipeptide fragments) after incubation at 37°C for 24–72 hours.

Document protocols using standardized formats (e.g., Materials and Methods sections in journals) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Discrepancies often arise from:

- Purity variability : Validate peptide purity (>95%) via HPLC and quantify trace impurities (e.g., truncated sequences) using tandem MS .

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize confounding variables .

- Meta-analysis frameworks : Apply statistical tools (e.g., Cohen’s d for effect size) to compare bioactivity datasets, prioritizing studies with rigorous controls .

Publish negative results and detailed protocols to enhance transparency .

Advanced: What computational strategies are effective for modeling this compound’s conformational dynamics in aqueous solutions?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to analyze backbone flexibility and hydrogen bonding (7 donors, 11 acceptors) .

- Density functional theory (DFT) : Calculate charge distribution and protonation states of carboxyl groups (pKa ~3.9 for aspartic acid) to predict pH-dependent behavior .

- Free-energy perturbation (FEP) : Quantify binding affinities for metal ions (e.g., Ca), leveraging the peptide’s chelation potential via its carboxylate side chains. Validate predictions with experimental data (e.g., isothermal titration calorimetry) .

Advanced: How should researchers design experiments to investigate this compound’s interaction with calcium-binding proteins?

Answer:

- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip to measure real-time binding kinetics with proteins like calmodulin .

- Fluorescence anisotropy : Label the peptide with FITC and monitor rotational changes upon protein binding.

- Control experiments : Include scrambled-sequence peptides to confirm specificity. Report statistical power analyses (e.g., α=0.05, β=0.2) to justify sample sizes .

Basic: What are best practices for documenting this compound’s synthesis and characterization in a research manuscript?

Answer:

- Experimental section : Detail SPPS resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA:thioanisole:water 95:3:2) .

- Data reporting : Include chromatograms (HPLC), NMR assignments (δ values for α-protons), and MS spectra with isotopic patterns matching the exact mass (363.091 Da) .

- Ethical standards : Cite primary literature (not commercial databases) and adhere to journal-specific formatting (e.g., APA for references) .

Advanced: What strategies mitigate experimental artifacts when studying this compound’s role in amyloid aggregation?

Answer:

- Dynamic light scattering (DLS) : Confirm monomeric dispersion before aggregation assays.

- Thioflavin T (ThT) fluorescence controls : Test peptide-alone samples to exclude autofluorescence.

- Cross-validation : Use atomic force microscopy (AFM) and transmission electron microscopy (TEM) to correlate fibril morphology with kinetic data .

Advanced: How can researchers leverage this compound’s physicochemical properties for drug delivery applications?

Answer:

- Self-assembly studies : Exploit the peptide’s high hydrophilicity (LogP -1.725) and charge density to design pH-responsive nanoparticles .

- Cryo-TEM imaging : Visualize nanostructures in simulated physiological buffers.

- In vitro release assays : Load hydrophobic drugs (e.g., doxorubicin) and quantify release kinetics under tumor-mimetic pH (e.g., 5.5 vs. 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.